molecular formula C13H9NO2 B1601535 9H-Carbazole-2-carboxylic acid CAS No. 51094-28-1

9H-Carbazole-2-carboxylic acid

Cat. No. B1601535
CAS RN: 51094-28-1
M. Wt: 211.22 g/mol
InChI Key: SNHLDNRYSKNZRC-UHFFFAOYSA-N
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Description

9H-Carbazole-2-carboxylic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular weight of 9H-Carbazole-2-carboxylic acid is 211.22 . The InChI code is 1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) .


Chemical Reactions Analysis

Carbazole compounds can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .


Physical And Chemical Properties Analysis

The melting point of 9H-Carbazole-2-carboxylic acid is between 316-320 degrees Celsius .

Scientific Research Applications

Versatile Organic Building Blocks

9H-Carbazole-2-carboxylic acid and its derivatives, like 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid, are recognized as versatile and fine-tunable organic building blocks. Their potential spans across material science, medicinal chemistry, and supramolecular chemistry. These compounds are synthesized through catalytic, high-yielding procedures, highlighting their applicability in various scientific domains (Weseliński, Lübke, & Eddaoudi, 2014).

Bacterial Biotransformation

The bacterial biotransformation of 9H-carbazole derivatives has been studied to understand their pharmacological applications. Specifically, the transformation of compounds like 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole by Ralstonia sp. strain SBUG 290 has been analyzed, revealing insights into the metabolic pathways and potential applications in biotechnology and pharmaceuticals (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Medicinal Chemistry and Biological Activities

9H-Carbazole is a tricyclic aromatic molecule with extensive biological activity. Its modifications lead to a range of applications, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structure-activity relationships (SAR) and mechanisms of action of carbazole-containing molecules have been extensively reviewed, providing a basis for the development of clinically useful agents (Tsutsumi, Gündisch, & Sun, 2016).

Antimicrobial Properties

Derivatives of 9H-carbazole have shown promising antimicrobial properties. For example, compounds synthesized from 9H-carbazole have been evaluated for their antimicrobial activities, demonstrating potential for applications in fighting infections (Salih, Salimon, & Yousif, 2016).

Safety And Hazards

The safety data sheet for 9H-Carbazole-2-carboxylic acid indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion .

Future Directions

Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

9H-carbazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHLDNRYSKNZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550614
Record name 9H-Carbazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-2-carboxylic acid

CAS RN

51094-28-1
Record name 9H-Carbazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
D An, H Liu, S Wang, X Li - Applied Physics Letters, 2019 - pubs.aip.org
… OLED performance shows SAMs of 9H-carbazole-2-carboxylic acid (CzCA) facilitating the device to obtain superior luminescence performance, with a turn-on voltage of 2.6 V and a …
Number of citations: 32 pubs.aip.org
W Huang, Z Gao, Z Zhang, W Fang, Z Wang, Z Wan… - Bioorganic …, 2021 - Elsevier
… Compound 1-methyl-9H-carbazole-2-carboxylic acid 5a: MS (ESI) m/z calcd for C 14 H 12 NO 2 [M + H] + 226.0, found 226.3. Compound 1,9-dimethyl-9H-carbazole-2-carboxylic acid 5b…
Number of citations: 12 www.sciencedirect.com
Z Gao, Y Chen, Y Nie, K Chen, X Cao, S Ke - Frontiers in Chemistry, 2023 - frontiersin.org
… The mixture was added dilute hydrochloric acid adjust to pH 2-3 under ice-bath, and the precipitate was 1-methyl-9H-carbazole-2-carboxylic acid 6. The compound was brown powder, …
Number of citations: 6 www.frontiersin.org
M Kaur, R Kumar - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
… 9H-carbazole-1-carboxylic acid and 9H-carbazole-2-carboxylic acid through a simple approach including Suzuki coupling followed by Cadogan cyclization reaction as the crucial steps. …
Number of citations: 7 onlinelibrary.wiley.com
Z Xu, X Xu, R O'Laoi, H Ma, J Zheng, S Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
… The synthesis of aryl iodide 11, 9,9-difluoro-9H-fluorene-2-carboxylic acid, 9H-carbazole-2-carboxylic acid and 9-methyl-9H-carbazole-2-carboxylic acid was also described in our …
Number of citations: 15 www.sciencedirect.com
H Ma, Q Chen, F Zhu, J Zheng, J Li, H Zhang… - European Journal of …, 2018 - Elsevier
… Suzuki coupling of 6c with 2-methylpyridin-4-ylboronic acid pinacol ester produced amine 6d, which was reacted with 9H-carbazole-2-carboxylic acid to give the target compound 6. …
Number of citations: 8 www.sciencedirect.com
GV De Lucca, Q Shi, Q Liu, DG Batt… - Journal of Medicinal …, 2016 - ACS Publications
Bruton’s tyrosine kinase (BTK) belongs to the TEC family of nonreceptor tyrosine kinases and plays a critical role in multiple cell types responsible for numerous autoimmune diseases. …
Number of citations: 46 pubs.acs.org
X Mi, BA Rungo, X Dong, H Liu, X Li, S Wang - Organic Electronics, 2020 - Elsevier
… Recently, An et al. introduced 9H-carbazole-2-carboxylic acid with conjugated plane onto ITO surface, forming a channel for the charge transfer, which is beneficial to hole injection to …
Number of citations: 3 www.sciencedirect.com
AV Gavai, D Norris, G Delucca, D Tortolani… - Journal of medicinal …, 2021 - ACS Publications
Inhibition of the bromodomain and extra-terminal (BET) family of adaptor proteins is an attractive strategy for targeting transcriptional regulation of key oncogenes, such as c-MYC. …
Number of citations: 18 pubs.acs.org
D Mal, BK Senapati, P Pahari - Tetrahedron, 2007 - Elsevier
Anionic [4+2] cycloaddition of furoindolones (eg, 7 and 10) has been developed as an effective means to the synthesis of carbazoles. This reaction has been shown to be feasible with a …
Number of citations: 58 www.sciencedirect.com

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